![molecular formula C7H6ClN3 B054477 3,5-Diamino-4-chlorobenzonitrile CAS No. 34207-46-0](/img/structure/B54477.png)
3,5-Diamino-4-chlorobenzonitrile
Overview
Description
3,5-Diamino-4-chlorobenzonitrile is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.59 g/mol . The IUPAC name for this compound is 3,5-diamino-4-chlorobenzonitrile .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Diamino-4-chlorobenzonitrile include a molecular weight of 167.59 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound has a topological polar surface area of 75.8 Ų and a complexity of 173 . The exact mass and monoisotopic mass of the compound are both 167.0250249 g/mol .Scientific Research Applications
Chemical Synthesis
3,5-Diamino-4-chlorobenzonitrile is a chemical compound with the molecular formula C7H6ClN3 . It’s used in various chemical reactions due to its unique structure and properties .
Electrochemical Sensor Development
This compound has been used in the synthesis and characterization of a polymeric film on a pencil graphite electrode for the selective sensing of pyridoxine (PY) . The electrode was modified using the electropolymerization process by the potentiodynamic method .
Pharmaceutical Formulations
The modified electrode (PDAT/PGE) was applied for the analytical determination of PY in pharmaceutical tablets with good recovery . This shows the potential of 3,5-Diamino-4-chlorobenzonitrile in pharmaceutical applications.
Material Science
In material science, it’s used in the preparation of polyimides . Polyimides are high-performance polymers with excellent heat resistance, mechanical properties, and electrical insulation properties .
Adhesion Improvement
The use of 3,5-diaminobenzonitrile has been shown to provide satisfactory adhesion of polyimides to the surface of quartz optical waveguides without the addition of a coupling agent .
Optoelectronics
Due to its ability to improve adhesion of polyimides to quartz surfaces, it can be used in the field of optoelectronics where such materials are often utilized .
Mechanism of Action
Target of Action
It is used in the preparation of glycolic amide derivatives, which are known to act as allergy inhibitors and anti-inflammatory agents .
Mode of Action
Based on its use in the synthesis of glycolic amide derivatives, it can be inferred that it may interact with its targets to modulate immune responses and inflammation .
Result of Action
The compound is used in the synthesis of glycolic amide derivatives, which are known to have anti-inflammatory and allergy inhibiting effects .
properties
IUPAC Name |
3,5-diamino-4-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYCIEHSLYUBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496565 | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diamino-4-chlorobenzonitrile | |
CAS RN |
34207-46-0 | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34207-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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